molecular formula C16H10Cl2N2O4S B4136813 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B4136813
M. Wt: 397.2 g/mol
InChI Key: ZNHRHEGKVDXGBV-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide, also known as DMNTB, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide has also been investigated for its anti-inflammatory and analgesic properties. Additionally, it has been shown to have potential as a neuroprotective agent and has been studied for its effects on cognitive function.

Mechanism of Action

The exact mechanism of action of 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been shown to inhibit the activity of certain kinases, which are proteins that play a role in cell signaling pathways.
Biochemical and Physiological Effects
3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and pain in animal models. 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a multi-targeted agent. It has been shown to have effects on various cellular processes, which makes it a promising candidate for the development of new drugs. Additionally, 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide has shown good bioavailability and pharmacokinetic properties, which are important factors in drug development. However, one limitation of using 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in human trials. Additionally, 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide has shown potential as a neuroprotective agent, and further studies are needed to investigate its effects on various neurological disorders. Finally, there is a need for the development of new formulations of 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide that can improve its solubility and bioavailability.
Conclusion
In conclusion, 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has shown promising results as an anticancer agent, anti-inflammatory agent, and neuroprotective agent. While there are some limitations to using 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide in lab experiments, its potential as a multi-targeted agent makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.

properties

IUPAC Name

3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4S/c1-24-12-7-9(20(22)23)3-5-11(12)19-16(21)15-14(18)10-4-2-8(17)6-13(10)25-15/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHRHEGKVDXGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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